Pirazmonam

Descripción general

Descripción

Pirazmonam is a potent anti-gram-negative monobactam . It is differentiated from aztreonam by its high intrinsic activity against Ps. aeruginosa and good activity against Pseudomonas species . Pirazmonam has generally poor activity against gram-positive aerobic bacteria and anaerobic bacteria .

Synthesis Analysis

The synthesis of Pirazmonam involves complex chemical reactions . The seminal studies in this area were conducted by workers at the Squibb Institute for Medical Research . In 1985, Breuer et al. reported the synthesis and antibacterial activity of pirazmonam hydroxypyridone .

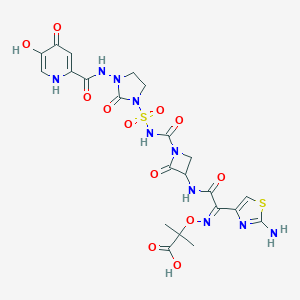

Molecular Structure Analysis

The molecular formula of Pirazmonam is C22H24N10O12S2 . Its molecular weight is 684.616 . The structure of Pirazmonam features high structural similarity to aztreonam attached to a 3-hydroxy-4-pyridinone iron chelating group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pirazmonam are complex and involve multiple steps. The process involves the use of various chemical compounds and requires precise control of reaction conditions.

Physical And Chemical Properties Analysis

Pirazmonam has a molecular weight of 684.610 . Its elemental composition is C, 38.60; H, 3.53; N, 20.46; O, 28.04; S, 9.37 .

Aplicaciones Científicas De Investigación

Environmental and Biological Studies on Atrazine :

- Pseudomonas sp. strain ADP has been instrumental in understanding the aerobic degradation pathway of the herbicide atrazine, highlighting microbial roles in environmental biodegradation (Ralebitso, Senior, & van Verseveld, 2004).

- Pseudomonas sp. ZXY-1, a highly efficient atrazine-degrading bacterium, has shown promise in bioremediating wastewater containing atrazine (Zhao et al., 2017).

- Atrazine has been found to disrupt hormone networks and potentially impair endocrine development in vertebrates (Suzawa & Ingraham, 2008).

- Atrazine exposure induces hermaphroditism and demasculinizes the larynges of African clawed frogs, suggesting environmental impacts on sexual development (Hayes et al., 2002).

- Human and mouse glutathione S-transferases (GSTs) play a significant role in atrazine biotransformation, indicating a physiological interaction (Abel et al., 2004).

Pharmacological and Medical Applications :

- Piracetam and MK-801 normalized learning performance in PTZ-kindled rats but did not affect altered sleep parameters, suggesting neuropharmacological applications (Schilling et al., 2006).

- Tetramethylpyrazine (TMP) induces neuronal differentiation in SH-SY5Y cells, indicating potential therapeutic applications in neurology (Yan et al., 2015).

- TMP treatment has been shown to reduce fasting blood glucose and improve insulin resistance in diabetic rats, demonstrating its potential in diabetes management (Rai et al., 2019).

Other Studies :

- Low-phosphate treatment in sugar beet leaves had minor effects on the photochemical apparatus, offering insights into plant physiology (Abadía, Rao, & Terry, 1987).

- The essential oil of Pimpinella anisum exhibited anticonvulsant effects in mice, hinting at potential medical applications (Pourgholami et al., 1999).

Propiedades

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPWQGYERHATM-MUXKCCDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirazmonam | |

CAS RN |

108319-07-9 | |

| Record name | Pirazmonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRAZMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

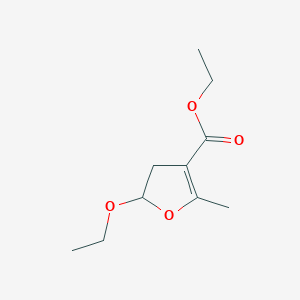

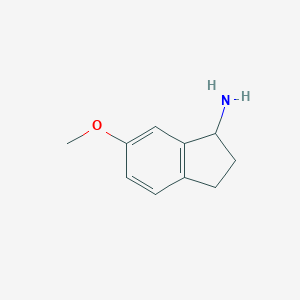

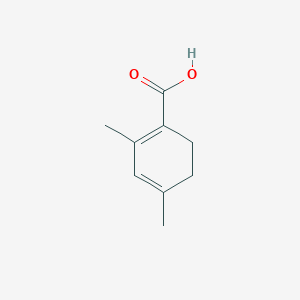

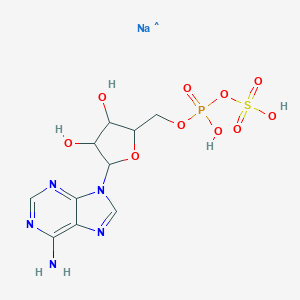

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

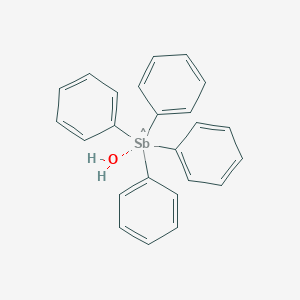

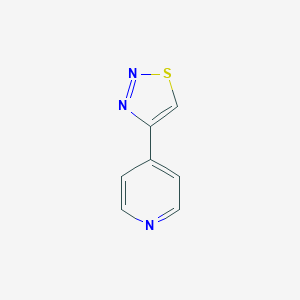

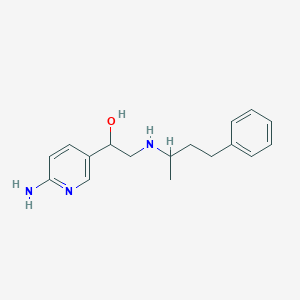

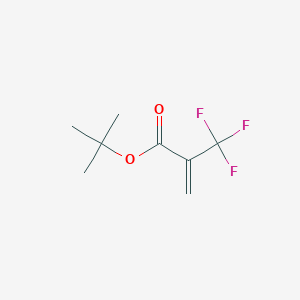

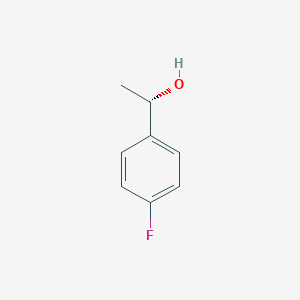

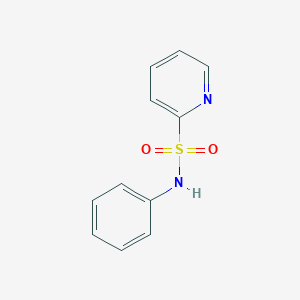

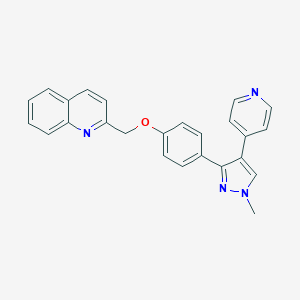

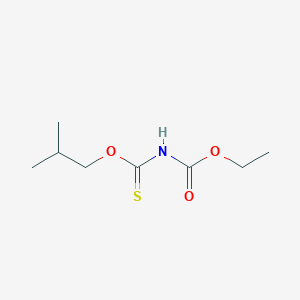

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.